molecular formula C9H20O7 B008396 Polyglycerin-3 CAS No. 56090-54-1

Polyglycerin-3

Cat. No.: B008396
CAS No.: 56090-54-1
M. Wt: 240.25 g/mol
InChI Key: AGNTUZCMJBTHOG-UHFFFAOYSA-N
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Description

Polyglycerin-3, also known as trimeric glycerin, is a colorless to light yellow liquid with excellent moisturizing properties. It is a trifunctional alcohol, meaning it has three hydroxyl groups, making it highly versatile in various applications. This compound is used as a water-based solvent, moisturizing agent, and in plastic additives and cutting fluids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Polyglycerin-3 can be synthesized from glycerol and epichlorohydrin at room temperature. The process involves using triethanolamine as a catalyst, producing a mixture of low molecular weight oligoglycerols, mainly di- and triglycerols . The reaction is carried out under an argon atmosphere in a three-neck flask equipped with a mechanical stirrer, thermometer, and capillary to guide argon. The reactor is constantly cooled in an ice-water bath to keep the temperature below 25°C .

Industrial Production Methods: In industrial settings, triglycerol is produced through the polymerization of glycerol in the presence of a catalytic acid at a temperature of at least 110°C . This method ensures a higher yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Polyglycerin-3 undergoes various chemical reactions, including esterification, oxidation, and hydrolysis.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include esters, aldehydes, carboxylic acids, and glycerol.

Scientific Research Applications

Polyglycerin-3 has a wide range of applications in scientific research:

Mechanism of Action

Polyglycerin-3 exerts its effects primarily through its ability to form hydrogen bonds with water molecules, enhancing its moisturizing properties. In biological systems, triglycerol can increase cell membrane permeability, disrupt membrane integrity, and inhibit the synthesis of biomolecules . This makes it effective in various applications, including as an antimicrobial agent.

Comparison with Similar Compounds

Uniqueness: Polyglycerin-3’s unique structure, with three hydroxyl groups, allows it to form more hydrogen bonds compared to glycerol, enhancing its moisturizing and solvent properties. Its ability to form stable emulsions makes it particularly valuable in the encapsulation of bioactive compounds .

Properties

IUPAC Name

3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNTUZCMJBTHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(COCC(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56090-54-1, 20411-31-8
Record name Polyglycerin-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triglycerol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triglycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Triglycerol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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